3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)propanamide

Beschreibung

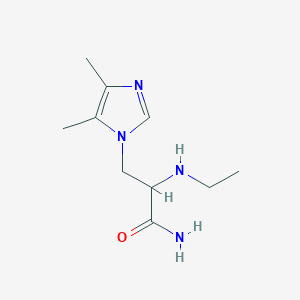

3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(ethylamino)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4,5-dimethylimidazole ring and an ethylamino group. The imidazole moiety is notable for its aromatic heterocyclic structure, which is commonly associated with biological activity in pharmaceuticals, such as enzyme inhibition or receptor modulation.

Eigenschaften

Molekularformel |

C10H18N4O |

|---|---|

Molekulargewicht |

210.28 g/mol |

IUPAC-Name |

3-(4,5-dimethylimidazol-1-yl)-2-(ethylamino)propanamide |

InChI |

InChI=1S/C10H18N4O/c1-4-12-9(10(11)15)5-14-6-13-7(2)8(14)3/h6,9,12H,4-5H2,1-3H3,(H2,11,15) |

InChI-Schlüssel |

PTSIEYGVZSPSFU-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(CN1C=NC(=C1C)C)C(=O)N |

Herkunft des Produkts |

United States |

Biologische Aktivität

3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(ethylamino)propanamide, often referred to in the literature as a compound with potential pharmacological properties, has garnered attention due to its structural features that may influence various biological activities. This article synthesizes findings from diverse research studies to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazole ring, which is known for its biological significance. The ethylamino group contributes to its solubility and interaction with biological targets. The molecular formula is C₉H₁₃N₃O, with a molecular weight of approximately 167.22 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess significant antibacterial properties. For instance, compounds similar to this compound have demonstrated efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Antitumor Effects : Some derivatives have been evaluated for their anticancer properties. Notably, imidazole-containing compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer models .

- Neuroprotective Potential : There is emerging evidence suggesting that imidazole compounds may have neuroprotective effects, potentially through modulation of neurotransmitter systems .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : Imidazole derivatives often act as enzyme inhibitors. For example, they may inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .

- Receptor Modulation : Compounds with imidazole structures can interact with various receptors in the body, influencing signaling pathways related to inflammation and cell growth .

Case Studies

Several studies have highlighted the biological activities of imidazole derivatives similar to this compound.

Table 1: Summary of Case Studies on Imidazole Derivatives

Research Findings

Recent research has focused on the synthesis and evaluation of various imidazole derivatives for their biological activities:

- Antimicrobial Studies : A series of imidazole derivatives were synthesized and tested against common pathogens. Results indicated that modifications at the phenyl ring significantly enhanced antibacterial activity .

- Cancer Research : Investigations into the anticancer properties revealed that certain structural modifications led to increased selectivity towards cancer cells while sparing normal cells .

- Neuropharmacology : Studies exploring the neuroprotective effects have found that these compounds may modulate neuroinflammatory responses and promote neuronal survival under stress conditions .

Vergleich Mit ähnlichen Verbindungen

Propanil (N-(3,4-Dichlorophenyl)propanamide)

- Core Structure : Propanamide.

- Substituents : 3,4-Dichlorophenyl group.

- Activity : Herbicidal (inhibits photosynthesis in plants).

- Comparison: Unlike the target compound, Propanil lacks the imidazole ring and ethylamino group, instead relying on a dichlorophenyl group for activity. This highlights how aromatic halogenation drives herbicidal action, whereas heterocyclic groups (e.g., imidazole) may favor receptor binding in medicinal contexts .

N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

- Core Structure : Propanamide.

- Substituents : 2-Fluorophenyl and piperidinyl groups.

- Activity : Likely central nervous system (CNS) modulation (structural similarity to opioid receptor ligands).

- Comparison: The fluorophenyl and piperidinyl groups enhance CNS penetration, whereas the target compound’s imidazole may favor peripheral targets due to higher polarity. The ethylamino group in the target compound could improve solubility compared to the piperidine moiety .

(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Core Structure: Propanolamine.

- Substituents: Indolyl and methoxyphenoxy groups.

- Activity: Antiarrhythmic, hypotensive, and α/β-adrenoceptor binding.

- Comparison: The propanolamine backbone and ethylamino group are shared with the target compound, but the indole and methoxyphenoxy substituents confer affinity for adrenoceptors. The target compound’s imidazole may interact with different receptors (e.g., histamine or serotonin receptors) .

Key Findings :

- Imidazole vs. Aromatic Rings : The 4,5-dimethylimidazole in the target compound may enhance metabolic stability compared to halogenated phenyl groups (Propanil) or indole rings ( compounds).

Q & A

Q. What synthetic strategies are recommended for preparing 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(ethylamino)propanamide and related imidazole derivatives?

- Methodological Answer : A multi-step approach is typically employed:

Core imidazole synthesis : Utilize condensation reactions of aldehydes, ammonium acetate, and substituted amines under reflux conditions, as demonstrated in tri-substituted imidazole syntheses (e.g., 2,4,5-triphenyl-1H-imidazole) .

Functionalization : Introduce the ethylamino and propanamide moieties via nucleophilic substitution or coupling reactions. For example, β-lactone ring-opening with amines (e.g., ethylamine) can yield amino-substituted intermediates, followed by amidation .

Purification : Chromatography (e.g., silica gel) or recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) ensures purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Identify imidazole protons (δ ~6.5–7.5 ppm), ethylamino NH (δ ~1.2–2.5 ppm), and propanamide NH (δ ~7.0–8.5 ppm). Compare with analogous imidazole derivatives (e.g., compound 41 in ) .

- 13C NMR : Verify carbonyl carbons (δ ~165–175 ppm) and quaternary imidazole carbons .

- Mass Spectrometry : ESI-MS or LCMS confirms molecular weight (e.g., m/z 392.2 for a related compound) and purity (>98%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N2) to prevent degradation .

- Waste Disposal : Follow institutional guidelines for organic amides and imidazoles, often requiring neutralization before disposal .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/SDD) to model transition states and reaction energetics. For example, optimize bond angles (e.g., C1-C2-C3 = 121.4°) and identify rate-limiting steps .

- Reaction Path Search : Tools like ICReDD’s computational-experimental feedback loop narrow optimal conditions (e.g., solvent, temperature) by integrating quantum mechanics and experimental data .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction yields .

Q. How should researchers resolve contradictions in spectroscopic data between synthesized batches?

- Methodological Answer :

Batch Comparison : Analyze NMR/LCMS data across batches to identify inconsistencies (e.g., extra peaks in 1H NMR suggesting byproducts) .

Byproduct Identification : Use HRMS or 2D NMR (e.g., HSQC, HMBC) to trace impurities to incomplete coupling or oxidation steps.

Process Refinement : Adjust reaction stoichiometry (e.g., excess ethylamine) or purification methods (e.g., gradient elution in HPLC) .

Q. What strategies enhance the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Optimization : Maintain pH 6–8 to prevent imidazole ring protonation or hydrolysis .

- Lyophilization : Freeze-dry the compound for long-term storage and reconstitute in deuterated solvents for experiments .

- Stabilizing Agents : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to reduce oxidative degradation .

Q. How can statistical Design of Experiments (DoE) improve yield and reproducibility?

- Methodological Answer :

- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading) .

- Response Surface Methodology (RSM) : Optimize parameters via central composite designs, focusing on interactions between solvent polarity and reaction time .

- Validation : Replicate center-point runs to confirm reproducibility (e.g., ±2% yield variation) .

Cross-Disciplinary and Emerging Research Directions

Q. What role can machine learning play in predicting biological activity or toxicity profiles?

- Methodological Answer :

- Data Curation : Compile structural analogs (e.g., imidazole-based inhibitors) with reported IC50 values for training models .

- Feature Selection : Use molecular descriptors (e.g., logP, topological polar surface area) to train neural networks or random forests.

- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition studies for diaminopimelic acid dehydrogenase) .

Q. How can reactor design principles scale up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Continuous Flow Systems : Minimize side reactions via precise temperature control and residence time modulation .

- Membrane Technologies : Separate intermediates in real-time to prevent undesired couplings (e.g., using nanofiltration membranes) .

- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman probes for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.